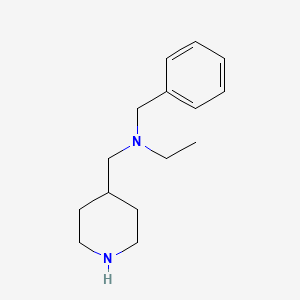

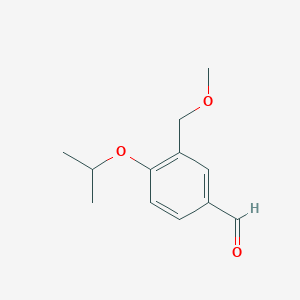

6-苄基-5,6,7,8-四氢-1,6-萘啶-2(1H)-酮

描述

General Synthesis of Dihydronaphthyridinones

The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one and related compounds has been explored through various synthetic routes. A general method for synthesizing dihydronaphthyridinones with aryl-substituted quaternary benzylic centers was developed using a 3-step, 2-pot method. This method involves an SNAr reaction with chloronicotinate esters and tertiary benzylic nitriles, followed by selective nitrile reduction and lactam ring closure .

Synthesis of Benzo[c][2,6]naphthyridin-5-ones

Another approach to synthesizing related naphthyridinones involves building the pyridine nucleus on quinolin-2-ones and then condensing the furan ring to create methylbenzofuro[4,5-c]-2,6-naphthyridin-5(6H)-ones. These compounds have shown interesting pharmacological properties and serve as intermediates for natural product analogues .

Synthesis of Polyfunctionally Substituted Benzo[c][2,7]naphthyridines

A one-step synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines has been reported, leading to various novel compounds with potential biological activity. These compounds can undergo further reactions to form tetracyclic ring systems and other derivatives with structural analogies to marine tetracyclic pyridoacridine alkaloids .

Synthesis of Tetrahydropyrimido[4,5-B][1,6]Naphthyridines

Tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives have been synthesized via condensation of 1-benzyl-3,5-bis[(E)-arylmethylidene]tetrahydropyridin-4(1H)-ones with 6-aminouracils. The structures of these novel compounds were confirmed by analytical data and X-ray crystallography .

Synthesis of 6H- -Benzopyrano[3,4-h]-1,6-Naphthyridine-5,7-Diones

The synthesis of unreported 6H- -benzopyrano[3,4-h]-1,6-naphthyridine-5,7-diones was achieved through an intramolecular cyclodehydrochlorination reaction. This reaction utilized 3-(2′-chloro nicotinamido)-2H-1-benzopyran-2-ones, which were obtained from the reaction of 3-amino coumarins with 2-chloronicotinoyl-chloride .

Molecular Structure Analysis

The molecular structures of the synthesized naphthyridinones and their derivatives were elucidated using various analytical techniques, including X-ray crystallography. These analyses confirmed the formation of the desired compounds and provided insight into their three-dimensional conformations .

Chemical Reactions Analysis

The synthesized naphthyridinones underwent various chemical reactions to form novel compounds. These reactions included condensation, cyclodehydrochlorination, and reactions with sodium azide and phenyl isothiocyanate, leading to the formation of tetracyclic ring systems and other structurally complex derivatives .

Physical and Chemical Properties Analysis

科学研究应用

1. 药物化学和激酶抑制

6-苄基-5,6,7,8-四氢-1,6-萘啶-2(1H)-酮是1,6-萘啶基团的一部分,在药物化学中具有重要意义,因为它具有多样的生物活性。这种化合物已被确认为c-Met激酶抑制剂。王等人(2013)进行的研究发现,对这种化合物进行修改,如添加环脲药基,可以有效抑制Met,表明其在靶向癌症治疗中的潜力(Wang et al., 2013)。

2. 抗眩晕和抗肿瘤潜力

研究已探索合成6-苄基-5,6,7,8-四氢-1,6-萘啶-2(1H)-酮的各种甲基同系物,用于潜在的抗眩晕应用,如塩澤等人(1984)的研究所示(Shiozawa et al., 1984)。此外,该化合物已被牵涉到抗肿瘤研究中,正如Insuasty等人(2013)的研究中所示,该化合物的衍生物对癌细胞系表现出显著的活性(Insuasty et al., 2013)。

3. 合成技术和变体

Guiadeen等人(2008)详细介绍了合成该化合物的各种衍生物的努力,如3-(二氟甲氧基)-和3-(三氟甲氧基)-5,6,7,8-四氢-1,6-萘啶,突显了该化合物在创造生物相关合成物中的多功能性(Guiadeen et al., 2008)。

4. 生物医学应用

Oliveras等人(2021)审查了1,6-萘啶-2(1H)-酮的多样生物医学应用,强调了它们在为人体各种受体提供配体方面的作用。这篇综述突出了该化合物在生物医学中应用的广泛范围,包括其潜在的治疗用途(Oliveras et al., 2021)。

5. 乙酰胆碱酯酶抑制

该化合物已被研究作为乙酰胆碱酯酶的抑制剂,设计的衍生物作为Huperzine A的类似物。Vanlaer等人(2009)合成并评估了这些衍生物,提供了关于它们抑制能力的见解(Vanlaer et al., 2009)。

6. 抗氧化性能

Nam等人(2007)探索了α-生育酚的四氢-1,8-萘啶醇类似物作为抗氧化剂,展示了该化合物捕获过氧自由基和抑制各种生物系统氧化的能力(Nam et al., 2007)。

7. NK(1)受体拮抗作用

该化合物的衍生物显示出作为NK(1)受体拮抗剂的有效性,可能在治疗膀胱功能障碍中有用,正如Natsugari等人(1999)的研究所示(Natsugari et al., 1999)。

属性

IUPAC Name |

6-benzyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSOOBNVMGYWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624900 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |

CAS RN |

601514-58-3 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)

![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)